molecular formula C11H15Cl B13176653 Benzene, [1-(chloromethyl)butyl]

Benzene, [1-(chloromethyl)butyl]

Cat. No.: B13176653
M. Wt: 182.69 g/mol
InChI Key: OMCKNCCLQJXVEQ-UHFFFAOYSA-N
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Description

(1-Chloropentan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl. It consists of a benzene ring substituted with a 1-chloropentan-2-yl group. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloropentan-2-yl)benzene typically involves the alkylation of benzene with 1-chloropentane under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods

Industrial production of (1-chloropentan-2-yl)benzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Chloropentan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of (1-hydroxypentan-2-yl)benzene.

    Oxidation: Formation of 1-chloropentan-2-one or 1-chloropentanoic acid.

    Reduction: Formation of pentylbenzene.

Scientific Research Applications

(1-Chloropentan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-chloropentan-2-yl)benzene involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloropentan-2-yl)benzene is unique due to the presence of both an aromatic ring and a chlorinated alkyl chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-chloropentan-2-ylbenzene

InChI

InChI=1S/C11H15Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3

InChI Key

OMCKNCCLQJXVEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCl)C1=CC=CC=C1

Origin of Product

United States

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